6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring:
- Pyrimidine core: Substituted at position 6 with a 4-((4-methoxyphenyl)sulfonyl)piperazine group.
- Position 2: A methyl group.
- Position 4: An amine linked to pyridin-2-yl.
The 4-methoxyphenyl sulfonyl moiety introduces both lipophilic (methoxy) and polar (sulfonyl) properties, which may enhance solubility and metabolic stability. Piperazine’s dual nitrogen atoms enable hydrogen bonding and ionic interactions, critical for receptor binding .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-23-20(25-19-5-3-4-10-22-19)15-21(24-16)26-11-13-27(14-12-26)31(28,29)18-8-6-17(30-2)7-9-18/h3-10,15H,11-14H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYVGNDBXYTUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells, leading to a halt in cell cycle progression.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.5 g/mol. The structure features a piperazine ring linked to a methoxyphenylsulfonyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The sulfonamide moiety enhances the binding affinity to target proteins, potentially modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the compound may possess similar anti-tubercular activity.
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays have demonstrated that several analogs of this compound are non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for potential therapeutic applications .
Study 1: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of similar compounds found that modifications in the piperazine and pyrimidine rings significantly influenced biological activity. The presence of the methoxyphenylsulfonyl group was crucial for enhancing potency against certain cancer cell lines, indicating that this structural feature could be pivotal in designing more effective derivatives .
Study 2: In Vivo Efficacy
In vivo studies have shown promising results where compounds with similar structures were tested in mouse models for their anti-cancer properties. For example, a related pyrimidine derivative demonstrated significant tumor growth inhibition in xenograft models . Such findings highlight the potential of this compound as an anticancer agent.
Comparative Analysis Table
Comparison with Similar Compounds
Structural Analogues of Pyrimidine Derivatives
Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Core : Pyrimidin-4-amine.
- Substituents: Position 5: (4-Methoxyphenyl)aminomethyl. Position 4: 2-Fluorophenylamine.
- Key Differences : Lacks the sulfonyl-piperazine group but includes a fluorophenyl group.
- Properties : Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. Reported antimicrobial activity .
Compound B : 2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine ()
- Core : Pyrimidine fused with imidazo[4,5-c]pyridine.
- Substituents :
- Position 2: 4-(Methylsulfonyl)piperidine.
- Position 6: 2-Methyl-propan-2-yl group.
- Key Differences : Piperidine (single nitrogen) replaces piperazine, reducing hydrogen-bonding capacity. The methylsulfonyl group enhances polarity compared to the target compound’s 4-methoxyphenyl sulfonyl .
Compound C : 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ()
- Core : Pyrazolo[3,4-d]pyrimidin-4-amine.
- Substituents :
- Position 6: 4-Benzylpiperazine.
- Position 4: 3-Chloro-4-methoxyphenylamine.
- Chlorine adds electronegativity, affecting electronic distribution .
Functional Group Analysis
Key Trends :
Sulfonyl vs. Benzyl : Sulfonyl groups (target, Compound B) improve solubility and metabolic stability over benzyl (Compound C) .
Piperazine vs.
Q & A
Basic: What synthetic strategies are recommended for preparing 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine?
Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Core pyrimidine formation : Start with 6-methyl-2-phenylpyrimidin-4-amine derivatives, substituting at the C4 position with piperazine via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonylation : React the piperazine moiety with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98% HPLC) .
Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry of sulfonyl chloride to avoid over-sulfonylation.
Basic: How should crystallographic data be interpreted to validate the compound’s structure?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions:
- Dihedral angles : Measure angles between the pyrimidine ring and substituents (e.g., 4-methoxyphenylsulfonyl group). Deviations >10° indicate steric hindrance or electronic effects .
- Hydrogen bonding : Identify intramolecular N–H⋯N bonds (e.g., between piperazine NH and pyrimidine N) and intermolecular C–H⋯O/π interactions, which stabilize crystal packing .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice strain or dynamic disorder .
Basic: What in vitro assays are suitable for preliminary antimicrobial screening?
Methodological Answer:
- Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
- Antifungal : Test against C. albicans via disk diffusion assays (20 µg/disk) on Sabouraud dextrose agar. Zone diameters <10 mm indicate poor activity .
- Controls : Include solvent-only (DMSO) and reference drugs (fluconazole) to validate assay conditions.
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Methodological Answer:
- Piperazine modifications : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Evidence shows trifluoromethyl analogs improve lipophilicity (logP +0.5) .
- Pyridinyl substitutions : Introduce methyl groups at the pyridine C3 position to sterically block cytochrome P450-mediated oxidation, extending half-life .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent electronegativity with antibacterial IC50 values. High electrostatic contributions (>40%) suggest polar interactions dominate target binding .
Advanced: What computational methods resolve contradictions in reported biological efficacy?
Methodological Answer:
- Molecular docking : Simulate binding to putative targets (e.g., bacterial dihydrofolate reductase). Contradictory MIC data may arise from differential binding affinities; compare docking scores (e.g., AutoDock Vina) across homologs .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. RMSD >2 Å indicates poor binding, explaining variability in cell-based assays .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to identify trends in substituent effects .
Advanced: How can metabolic stability be improved without compromising potency?
Methodological Answer:
- Prodrug design : Introduce acetyl-protected amines (e.g., N-acetylpiperazine) to reduce first-pass metabolism. Hydrolysis in plasma releases the active form .
- Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methyl groups) to slow CYP450 cleavage, as shown in analogs with 2H-labeled pyrimidines .
- In vitro ADME : Assess hepatic microsomal stability (human/rat) with LC-MS quantification. Half-life <30 min necessitates backbone rigidification (e.g., fused rings) .
Advanced: What strategies identify the primary enzymatic target of this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with bacterial lysates, elute bound proteins, and identify via LC-MS/MS .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). IC50 <1 µM for a specific kinase (e.g., PknB in M. tuberculosis) suggests target relevance .
- CRISPR-Cas9 knockouts : Generate bacterial strains lacking putative targets (e.g., folP for DHFR inhibitors). Resistance in knockout strains confirms target engagement .
Advanced: How do crystallographic polymorphs impact pharmacological performance?
Methodological Answer:
- Polymorph screening : Recrystallize from 10+ solvents (e.g., acetone, acetonitrile) and characterize via PXRD. Distinct diffraction peaks (e.g., 2θ = 12.8° vs. 14.2°) indicate polymorphic forms .
- Solubility testing : Compare dissolution rates of Form I (needle crystals) and Form II (plates) in simulated gastric fluid. Differences >20% require patent protection for optimal forms .
- Stability studies : Store polymorphs at 40°C/75% RH for 4 weeks. Hygroscopic forms (weight gain >5%) are unsuitable for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
